Paltusotine hydrochloride, also known as CRN00808, is a novel small molecule that acts as a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2). It was developed primarily for the treatment of acromegaly and neuroendocrine tumors. The compound has shown promising results in clinical trials, demonstrating good tolerability and efficacy in reducing growth hormone secretion and lowering insulin-like growth factor 1 (IGF-1) levels in patients.
Paltusotine was discovered by Crinetics Pharmaceuticals, Inc. and is currently undergoing various phases of clinical trials. As of November 2024, it has reached the New Drug Application/Biologics License Application (NDA/BLA) stage for acromegaly treatment and is in Phase 2 trials for carcinoid tumors and ileal neoplasms .
Paltusotine is classified as a small molecule drug, specifically a selective SSTR2 agonist. Its molecular formula is C27H22F2N4O, with a molecular weight of 456.5 g/mol . The compound is recognized for its ability to selectively activate SSTR2 while exhibiting minimal interaction with other somatostatin receptor subtypes, making it a significant advancement in targeted therapies for related conditions .
The synthesis of paltusotine involves multiple steps that utilize advanced organic chemistry techniques. The primary synthetic routes include:
The synthesis process has been optimized to achieve high purity (>95%) of the final product, which is crucial for its therapeutic application. The structural modifications during synthesis have been guided by structure-activity relationship (SAR) studies that identify how different substituents affect biological activity .
Paltusotine's structure consists of a quinoline core substituted with an aminopiperidine moiety and a hydroxybenzonitrile group. The specific chemical structure can be represented as:
Key structural data includes:
Paltusotine exhibits specific chemical reactivity patterns that are critical for its pharmacological activity.
The compound does not inhibit major cytochrome P450 enzymes or the hERG ion channel, indicating a favorable safety profile concerning metabolic interactions . Its binding affinity to SSTR2 suggests that it engages in specific interactions that stabilize the receptor-ligand complex.
The binding mechanism involves forming hydrogen bonds and hydrophobic interactions with key residues within the receptor's orthosteric binding pocket, facilitating receptor activation and downstream signaling pathways .
Paltusotine functions by selectively activating SSTR2, which plays a crucial role in inhibiting growth hormone release and modulating various endocrine functions.
Upon binding to SSTR2, paltusotine induces conformational changes in the receptor that activate intracellular signaling pathways mediated by G-proteins, particularly Gi proteins. This activation leads to decreased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of growth hormone secretion from pituitary cells .
Studies have shown that paltusotine effectively reduces stimulated growth hormone levels in both animal models and human clinical settings, supporting its therapeutic potential in managing conditions like acromegaly .
Paltusotine hydrochloride appears as a white to off-white solid with high solubility in organic solvents but limited solubility in water.
Relevant data includes:
Paltusotine has significant scientific applications primarily in endocrinology:
The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially expanding its use into other related disorders involving somatostatin dysregulation .
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: